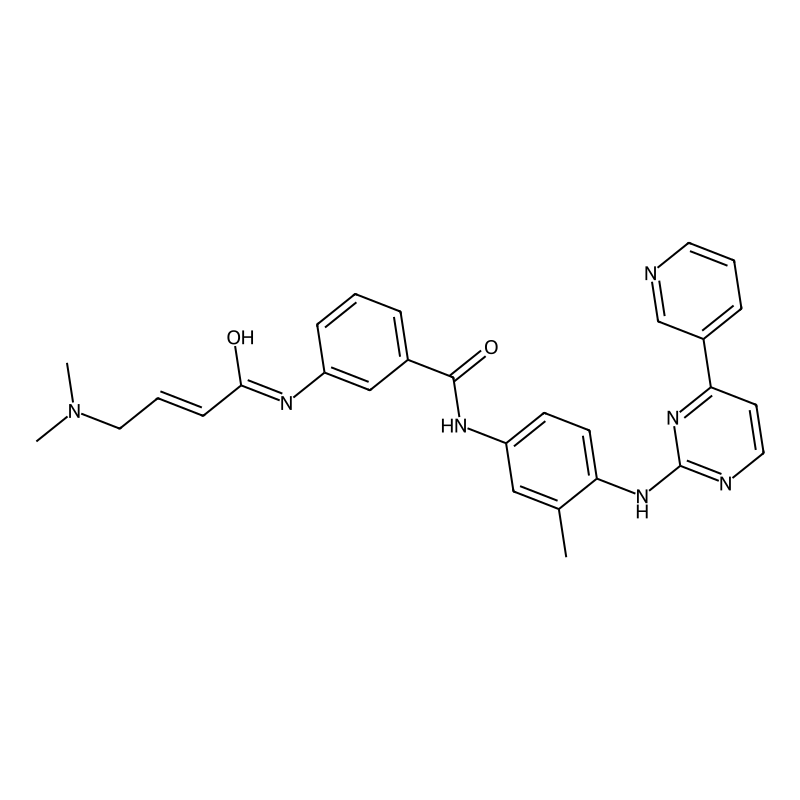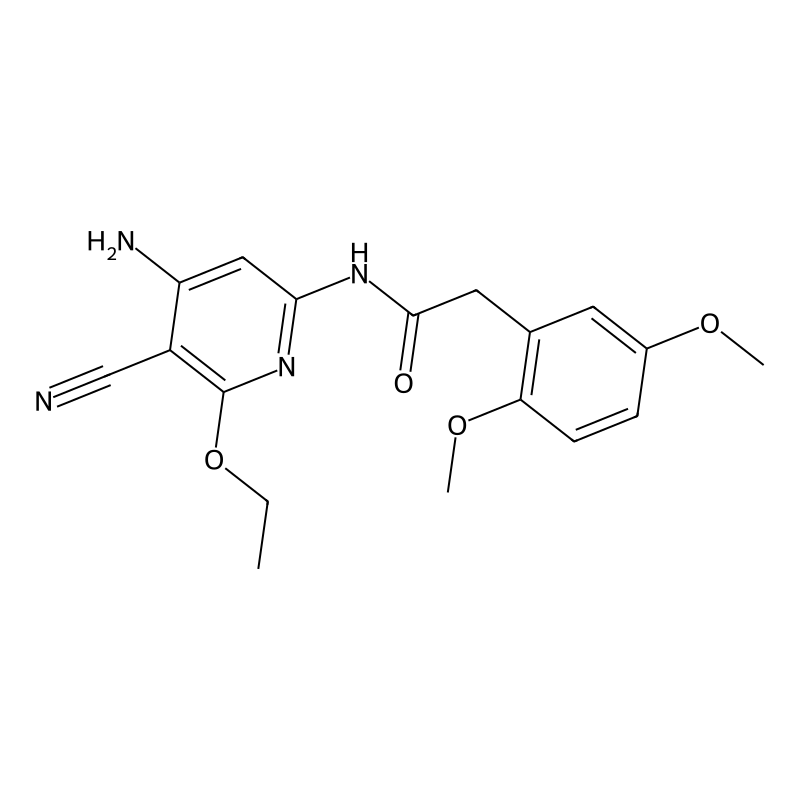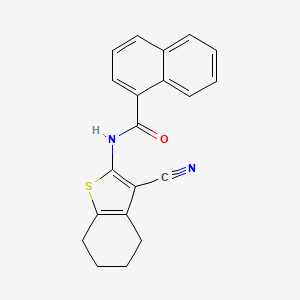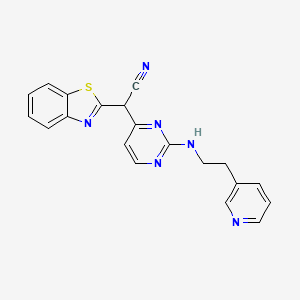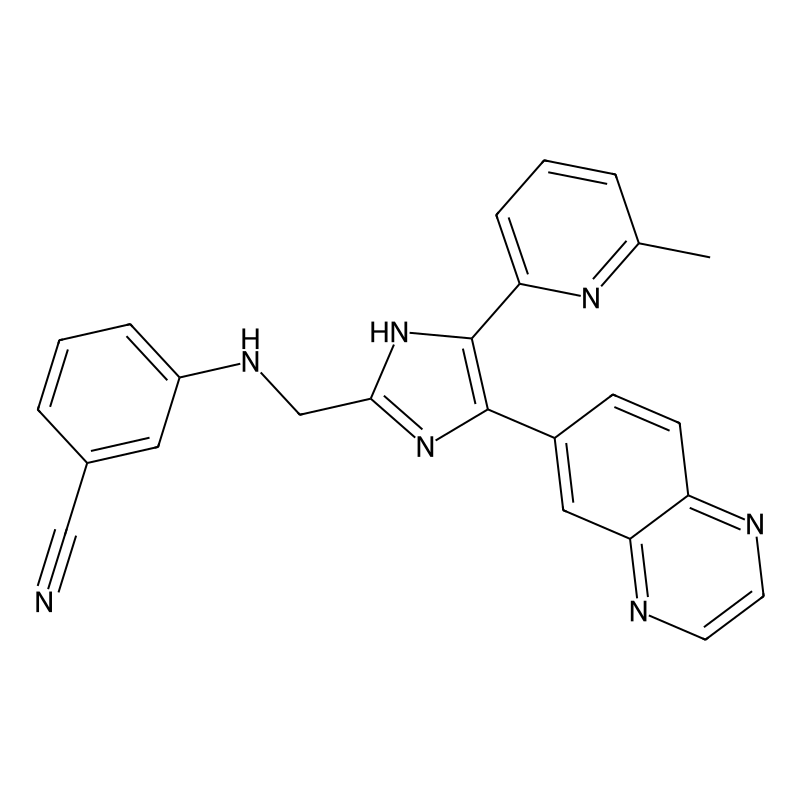AGE/RAGE Pathway
CAS No.:87302-58-7
Molecular Formula:C24H27NO5
Molecular Weight:409.5 g/mol
Availability:
In Stock
CAS No.:1410880-22-6
Molecular Formula:C29H29N7O2
Molecular Weight:507.6 g/mol
Availability:
In Stock
CAS No.:894804-07-0
Molecular Formula:C18H20N4O4
Molecular Weight:356.4 g/mol
Availability:
In Stock
CAS No.:312917-14-9
Molecular Formula:C20H16N2OS
Molecular Weight:332.4 g/mol
Availability:
In Stock
CAS No.:345987-15-7
Molecular Formula:C20H16N6S
Molecular Weight:372.4 g/mol
Availability:
In Stock
![(13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol](/img/structure-2d/800/S525158.png)
